molecular formula C12H12BrN3 B13093943 2-(2-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine

2-(2-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine

Cat. No.: B13093943
M. Wt: 278.15 g/mol
InChI Key: OOYFEGXIQMSKNF-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromoacetophenone with hydrazine derivatives. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(2-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine involves its interaction with specific molecular targets. The bromine atom and the nitrogen-containing pyrazole ring play crucial roles in its reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
  • 5-(2-Bromophenyl)-[1,2,5]thiadiazolo[3,4-b]pyrazine
  • Dibenzo[f,h]furazano[3,4-b]quinoxaline

Uniqueness

This compound is unique due to its specific structural features, including the bromine atom and the tetrahydropyrazolo[1,5-A]pyrazine ring system

Properties

Molecular Formula

C12H12BrN3

Molecular Weight

278.15 g/mol

IUPAC Name

2-(2-bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C12H12BrN3/c13-11-4-2-1-3-10(11)12-7-9-8-14-5-6-16(9)15-12/h1-4,7,14H,5-6,8H2

InChI Key

OOYFEGXIQMSKNF-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC(=N2)C3=CC=CC=C3Br)CN1

Origin of Product

United States

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